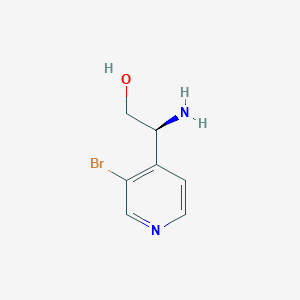
4-Phenylisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylisothiazole is a heterocyclic organic compound with the molecular formula C9H7NS. It consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a phenyl group attached to the fourth carbon atom. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenylisothiazole can be synthesized through several methods. One common route involves the reaction of 2-phenyl-1-propene with ammonium iodide and potassium ethyl xanthogenate in water and dimethyl sulfoxide at 130°C for 24 hours using the Schlenk technique . Another method includes the cycloaddition of azolylacetylenes to nitrile oxides, which forms the isothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylisothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, nitric acid, and acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aromatic substitutions on this compound by nitric acid and halogens typically result in para and ortho substitution on the benzene ring .
Aplicaciones Científicas De Investigación
4-Phenylisothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenylisothiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain biochemical pathways, enzymes, or receptors in biological systems. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Comparación Con Compuestos Similares
4-Phenylisothiazole can be compared with other similar compounds, such as:
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Phenylthiazole: Similar to this compound but with different substitution patterns.
Isothiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring, similar to thiazole but with different properties.
This compound is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
936-46-9 |
|---|---|
Fórmula molecular |
C9H7NS |
Peso molecular |
161.23 g/mol |
Nombre IUPAC |
4-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H |
Clave InChI |
RAUUYMXHIUAZCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)







